Molecular structure and SMILES for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
Technical Whitepaper: N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine Subtitle: Structural Analysis, Synthetic Protocols, and Cheminformatics of a Halogenated Phenylethanolamine Scaffold. Executive Summary This technical gui...
Subtitle: Structural Analysis, Synthetic Protocols, and Cheminformatics of a Halogenated Phenylethanolamine Scaffold.
Executive Summary
This technical guide profiles N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical chiral building block in medicinal chemistry. Belonging to the phenylethanolamine class, this scaffold serves as a masked intermediate for
-adrenergic receptor modulators and a versatile electrophile for palladium-catalyzed cross-coupling reactions due to the meta-bromo handle. This document outlines its molecular identity, a self-validating synthesis protocol, and structural cheminformatics data.
Molecular Identity & Cheminformatics
This section provides the machine-readable identifiers and calculated physicochemical properties essential for database integration and solubility modeling.
(Generated via structure) VKUVFHVMGCHAOC-UHFFFAOYSA-N
Table 2: Physicochemical Profile (Calculated)
Property
Value
Significance
cLogP
~2.8 - 3.1
Lipophilic; suitable for organic extraction.
TPSA
~60
Good membrane permeability prediction.
H-Bond Donors
2 (NH, OH)
Key for receptor binding interactions.
Rotatable Bonds
5
Moderate flexibility for binding pocket adaptation.
Structural Analysis & Logic
The utility of this molecule lies in its tri-functional nature. It is not merely a linear chain but a "branched" scaffold with three distinct reactive sites:
The meta-Bromo Handle: Unlike para-substituted analogs, the meta position forces a "kink" in the geometry of subsequent derivatives, often improving selectivity in enzyme active sites. It is a prime substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.
The Protected Amine (N-Boc): The tert-butyloxycarbonyl group renders the amine inert to oxidation and nucleophilic attack during the manipulation of the aryl ring or hydroxyl group.
The Benzylic Alcohol: This stereogenic center (C2) allows for the introduction of chirality. In drug development, the
-enantiomer is often the bioactive conformer for adrenergic targets.
Synthetic Protocol (Self-Validating)
The following protocol utilizes the Ketone Reduction Route . This pathway is preferred over epoxide opening for this specific derivative because it avoids regio-isomeric byproducts and allows for easy enantioselective adaptation.
Phase A: Protection of the Precursor
Objective: Convert 2-amino-1-(3-bromophenyl)ethanone hydrochloride into the N-Boc intermediate.
portion-wise (gas evolution: ). Critical: Do not let temperature rise above to prevent side reactions.
Stir at
for 30 mins, then RT for 1 hour.
Quench: Carefully add saturated
solution.
Extraction: Extract with EtOAc (
). Wash combined organics with Brine. Dry over .[1]
Validation (NMR):
Proton NMR: Look for the disappearance of the
-proton singlet of the ketone (~4.5 ppm) and the appearance of the chiral methine multiplet (~4.8 ppm) and diastereotopic methylene protons.
Visualization of Synthetic Logic
The following diagram illustrates the transformation flow, highlighting the conservation of the bromine "warhead" and the generation of the chiral center.
Caption: Step-wise synthesis from the amino-ketone salt. The intermediate stage allows for purification before the stereoselective reduction step.
Stereochemical Considerations
The protocol above yields a racemic mixture (
). For drug development requiring high enantiomeric excess ():
Asymmetric Transfer Hydrogenation (ATH): Replace
with a chiral catalyst system, such as .
Mechanism:[2][][4] The chiral ruthenium complex directs the hydride attack to the Si-face or Re-face of the ketone, yielding the
or alcohol with .
Kinetic Resolution: The racemic alcohol can be resolved using lipase-catalyzed acetylation, though this sacrifices 50% of the yield.
References
Vertex Pharmaceuticals. (2010). Preparation of 2-amino-1-(3-bromophenyl)ethan-1-ol. ChemicalBook. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 409750, 2-Amino-1-(3-bromophenyl)ethanone. Retrieved from
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for Boc protection and stability).
Fringuelli, F., et al. (2000).[5] Reduction of Azides and Ketones. Synthesis. (Context for chemoselective reductions).
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine CAS number and identifiers
An In-depth Technical Guide to (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate Abstract: This technical guide provides a comprehensive overview of (R)-tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate
Abstract: This technical guide provides a comprehensive overview of (R)-tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document details the compound's chemical identifiers, physicochemical properties, a robust synthetic protocol with mechanistic insights, and methods for analytical characterization. Furthermore, it explores the key applications of this intermediate in the development of complex, biologically active molecules, supported by established safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven methodologies.
Chemical Identity and Physicochemical Properties
(R)-tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is a key chiral intermediate whose structure incorporates a versatile bromophenyl group, a hydroxyl moiety, and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under mild acidic conditions.[1][2] This combination of functional groups makes the compound a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceutical agents.[3][4]
The primary identifiers and properties are summarized below:
The synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine is most effectively achieved through the selective reduction of the corresponding N-Boc-α-amino acid ester. This route is favored for its high stereochemical control, assuming a chiral starting material, and the reliability of the reduction step.
Synthetic Pathway Overview
The logical pathway begins with the commercially available (R)-2-amino-2-(3-bromophenyl)acetic acid, which is first protected at the amine and esterified, followed by selective reduction of the ester to the primary alcohol.
Caption: Synthetic workflow from amino acid to the final product.
Detailed Experimental Protocol
This protocol is based on established methods for the N-Boc protection of amino acids and the subsequent selective reduction of their esters.[5]
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-(R)-3-bromophenylglycine methyl ester (1.0 eq.). Dissolve the starting material in anhydrous THF.
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the reducing agent.
Addition of Reducing Agent: Slowly add solid Lithium borohydride (LiBH₄, 2.0 eq.) portion-wise to the stirred solution. LiBH₄ is chosen for its high chemoselectivity in reducing esters in the presence of the carbamate (Boc) group.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding saturated aqueous Na₂SO₄ solution dropwise. This step neutralizes the excess LiBH₄ and hydrolyzes the borate complexes.
Extraction: Remove the THF under reduced pressure. Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The multiple extractions ensure complete recovery of the product from the aqueous layer.
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the combined organic layer over anhydrous MgSO₄.
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key protons. Expected signals include: multiplets in the aromatic region (approx. 7.2-7.5 ppm) for the bromophenyl group, a multiplet for the chiral proton (CH-N), multiplets for the diastereotopic protons of the CH₂-OH group, a broad singlet for the NH proton of the carbamate, a broad singlet for the OH proton, and a sharp singlet integrating to 9 protons for the tert-butyl group of the Boc protector (approx. 1.4 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons (one of which will be at a lower field due to the bromine attachment), the carbonyl carbon of the Boc group (approx. 155 ppm), the quaternary carbon and methyl carbons of the Boc group, and the two aliphatic carbons of the ethanolamine backbone.
IR (Infrared) Spectroscopy: Key vibrational bands should be observed for the O-H stretch (broad, ~3400 cm⁻¹), the N-H stretch of the carbamate (~3350 cm⁻¹), C-H stretches (aliphatic and aromatic), and a strong C=O stretch for the carbamate carbonyl group (~1685 cm⁻¹).
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the parent ion peak corresponding to the molecular weight of the compound, often as an adduct with sodium ([M+Na]⁺) or as the protonated molecule ([M+H]⁺). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) will be a definitive feature.
Applications in Research and Drug Discovery
The primary utility of (R)-tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is as a versatile chiral building block in the synthesis of high-value molecules for drug discovery.[4]
Caption: Role as a key intermediate in synthetic pathways.
Chiral Pool Synthesis: The defined stereocenter allows for the synthesis of enantiomerically pure target molecules, which is critical in modern pharmacology as different enantiomers can have vastly different biological activities and toxicity profiles.
Site for Molecular Elaboration:
The bromine atom is a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the introduction of diverse aryl, heteroaryl, or amine substituents. The 3-bromophenyl motif itself is found in various bioactive compounds, including inhibitors of enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1).[6]
The hydroxyl group can be oxidized to an aldehyde or ketone, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.
The Boc-protected amine , after deprotection, provides a nucleophilic site for amide bond formation, reductive amination, or alkylation, further extending the molecular scaffold.
This multi-functional nature makes the compound a valuable starting point for constructing libraries of complex molecules for screening in drug discovery programs.[]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
Safety Information:
Signal Word: Warning
Hazard Statements: H302 (Harmful if swallowed)
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Pictograms: GHS07 (Exclamation mark)
Handling:
Work in a well-ventilated fume hood.
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and contact with skin and eyes.
Storage:
Store in a tightly sealed container in a dry, cool place at room temperature.
Conclusion
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its utility is primarily centered on its role as a chiral building block, offering multiple reaction sites for the strategic elaboration of complex molecules. The robust protocols for its synthesis and purification, combined with its versatile reactivity, ensure its continued importance for professionals in medicinal chemistry and the broader field of organic synthesis.
References
Caddick, S., Judd, D. B., de K. Lewis, A. K., Reich, M. T., & Williams, M. R. V. (2003). A general, one-pot procedure for the N-tert-butoxycarbonylation of amines. Tetrahedron, 59(29), 5417-5423.
ChemBK. (2024, April 9). N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine. Retrieved from [Link]
MySkinRecipes. (n.d.). (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
PubChemLite. (n.d.). 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1h-benzo[de]isoquinoline-1,3(2h)-dione. Retrieved from [Link]
PubMed. (2021, December 8). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Retrieved from [Link]
ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
Vertex AI Search. (n.d.). Search results for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine.
Wang, X., et al. (n.d.). A safe and efficient route for preparation of N-Boc-β³-amino acid methyl esters from α-amino acids.
The Therapeutic Potential of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine Precursors: A Technical Guide for Drug Discovery
Abstract N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine stands as a pivotal precursor at the intersection of synthetic chemistry and pharmacology. This technical guide provides an in-depth exploration of its therapeutic pot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine stands as a pivotal precursor at the intersection of synthetic chemistry and pharmacology. This technical guide provides an in-depth exploration of its therapeutic potential, grounded in its structural features and the broader understanding of phenylethanolamine pharmacology. We will dissect the synthetic strategies for accessing this chiral intermediate, analyze the structure-activity relationships (SAR) that inform its potential biological targets, and evaluate the dual role of the N-Boc protecting group as both a critical synthetic tool and a potential prodrug moiety. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Importance of the Phenylethanolamine Scaffold
The phenylethanolamine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs. Its inherent ability to interact with key biological targets, particularly G-protein coupled receptors (GPCRs), has made it a cornerstone of drug design for a wide range of therapeutic areas. The introduction of specific substitutions on the phenyl ring and modifications to the ethanolamine side chain allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine emerges as a particularly interesting starting point for drug discovery. The key structural features that underpin its potential are:
The 2-Amino-1-phenylethanol Core: This fundamental structure is analogous to norepinephrine, suggesting a potential interaction with adrenergic and other monoaminergic systems.[1]
The 3-Bromo-phenyl Moiety: Halogenation, particularly at the meta position, can significantly influence receptor binding affinity, selectivity, and metabolic stability.
The N-Boc Protecting Group: While essential for directing chemical synthesis, the tert-butyloxycarbonyl (Boc) group also introduces lipophilicity and the potential for a prodrug strategy, where its in vivo cleavage would release the active pharmacophore.[2]
A Chiral Center: The hydroxyl-bearing carbon introduces stereochemistry, a critical determinant of pharmacological activity for many phenylethanolamines.
This guide will systematically explore these features, providing a comprehensive overview of the synthetic accessibility and therapeutic hypotheses surrounding this promising precursor.
Synthetic Strategies and Methodologies
The synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine is a multi-step process that requires careful control of reactivity and stereochemistry. As an important intermediate for the preparation of biologically active compounds, several synthetic routes can be envisioned.[3]
General Synthetic Workflow
A common approach involves the synthesis of the core amino alcohol followed by the introduction of the N-Boc protecting group. The key steps are outlined below:
Experimental Protocol: Synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
Synthesis of the α-bromoketone: Starting from 3-bromoacetophenone, an α-bromination reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Reduction of the α-bromoketone: The resulting 2-bromo-1-(3-bromophenyl)ethan-1-one is then reduced to the corresponding bromohydrin. This reduction is a critical step for establishing the stereochemistry of the hydroxyl group. Chiral reducing agents can be employed for stereoselective synthesis.
Azide Substitution: The bromohydrin is then subjected to nucleophilic substitution with an azide source, such as sodium azide, to introduce the nitrogen functionality. This reaction typically proceeds with inversion of stereochemistry.
Reduction of the Azide: The azide is subsequently reduced to the primary amine. Common methods include catalytic hydrogenation (e.g., H2, Pd/C) or reduction with reagents like lithium aluminum hydride (LiAlH4).
N-Boc Protection: The final step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base (e.g., triethylamine or sodium hydroxide) to yield N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine.[1][4]
Caption: General synthetic workflow for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine.
Stereoselective Synthesis
The biological activity of phenylethanolamines is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes is crucial. Several strategies can be employed to achieve high enantiomeric purity:
Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), during the reduction of the α-bromoketone can set the stereocenter of the alcohol.
Enzymatic Resolutions: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the two enantiomers.
Asymmetric Aminohydroxylation: Direct conversion of a corresponding styrene derivative using asymmetric aminohydroxylation reactions can also be a powerful tool for establishing both the hydroxyl and amino stereocenters in a single step.
Therapeutic Potential and Structure-Activity Relationship (SAR)
The therapeutic potential of the active metabolite, 2-amino-1-(3-bromophenyl)ethanol, can be inferred from the well-established SAR of phenylethanolamines.
Adrenergic and Monoaminergic Systems
The unsubstituted 2-amino-1-phenylethanol core is a known norepinephrine analog, suggesting that derivatives are likely to interact with adrenergic receptors (α and β).[1] The nature of the substitution on the phenyl ring plays a critical role in determining the affinity and selectivity for these receptors.
Meta-Substitution: Substitution at the meta-position of the phenyl ring is a common feature in many adrenergic agonists and antagonists. The presence of a bromine atom at this position can influence the electronic and steric properties of the molecule, potentially leading to altered receptor interactions.
Halogen Substitution: Halogen atoms, like bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The position of the halogen is critical; for instance, in some series of halogenated thienylethanolamine derivatives, substitution at the equivalent of the meta-position was found to be detrimental to β-adrenoceptor blocking activity, while substitution at other positions enhanced it.[5] This highlights the importance of empirical testing for the specific 3-bromo-phenyl scaffold.
Table 1: Influence of Substitutions on Phenylethanolamine Activity
Substitution
General Effect on Adrenergic Receptors
Rationale
β-Hydroxyl Group
Generally enhances agonist activity at both α and β receptors.
The hydroxyl group can form key hydrogen bonds with receptor residues.
N-Alkyl Group Size
Increasing size tends to decrease α-agonist activity and increase β-agonist activity.
Steric hindrance at the α-receptor binding site and improved fit at the β-receptor site.
Phenyl Ring Hydroxylation
Hydroxyl groups at the 3 and 4 positions (catechol) are important for maximal activity at adrenergic receptors.
These groups are key interaction points with the receptor.
Phenyl Ring Halogenation
Can increase selectivity and/or potency depending on the position and the specific receptor subtype.
Alters the electronic and steric profile of the ligand, potentially leading to specific interactions like halogen bonding.
Potential in CNS Disorders
The ability of phenylethylamines to cross the blood-brain barrier and modulate CNS activity is well-documented.[6][7] The 3-bromo-phenylethanolamine scaffold could have potential applications in various neurological and psychiatric disorders.
Monoamine Reuptake Inhibition: Substituted phenylethylamines are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Inhibition of these transporters can lead to antidepressant, anxiolytic, and stimulant effects. The specific substitution pattern of the 3-bromo derivative would determine its transporter selectivity profile.
Trace Amine-Associated Receptors (TAARs): Phenylethylamines are endogenous ligands for TAARs, a class of GPCRs that modulate monoaminergic neurotransmission. Activation of TAAR1, for example, can lead to the release of dopamine and norepinephrine.
The N-Boc Group: Protecting Group and Prodrug Moiety
The N-Boc group serves a dual purpose in the context of this precursor.
A Robust Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[8] This allows for selective transformations at other positions of the molecule without interference from the nucleophilic amine.
Experimental Protocol: N-Boc Deprotection
A common laboratory-scale method for the removal of the N-Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[8][9][10]
Dissolve the N-Boc protected compound in a suitable solvent (e.g., DCM).
Add an excess of the deprotecting acid (e.g., 20% TFA in DCM).
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, remove the solvent and excess acid under reduced pressure.
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Caption: Acid-catalyzed deprotection mechanism of an N-Boc group.
A Potential Prodrug Strategy
The N-Boc group can also be envisioned as a prodrug moiety that is cleaved in vivo to release the active 2-amino-1-(3-bromophenyl)ethanol. This strategy could offer several advantages:
Improved Bioavailability: The increased lipophilicity conferred by the Boc group may enhance absorption and penetration across biological membranes, including the blood-brain barrier.
Sustained Release: Slow enzymatic or chemical cleavage of the Boc group in vivo could lead to a sustained release of the active drug, potentially prolonging its therapeutic effect and reducing dosing frequency.
Protection from First-Pass Metabolism: Masking the primary amine can protect the molecule from premature metabolism by enzymes such as monoamine oxidase (MAO) in the gut and liver.
While the in vivo cleavage of N-Boc groups is not as well-characterized as that of other prodrug linkers like esters, there is evidence that certain esterases and lipases can hydrolyze tert-butyl esters, suggesting that enzymatic cleavage of the carbamate is plausible.[11] Further investigation into the metabolic fate of N-Boc protected amines is warranted to fully explore this potential.
Conclusion and Future Directions
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine is a strategically designed precursor with significant therapeutic potential. Its synthesis is achievable through established chemical methodologies, with opportunities for stereoselective control. The core 3-bromo-phenylethanolamine structure is a promising scaffold for targeting monoaminergic systems, with potential applications in CNS disorders. The N-Boc group provides both a robust protecting group for synthesis and an intriguing possibility for a prodrug approach to enhance the pharmacokinetic profile of the active compound.
Future research should focus on:
Elucidation of Specific Biological Targets: In vitro screening of the deprotected 2-amino-1-(3-bromophenyl)ethanol against a panel of adrenergic, dopaminergic, and serotonergic receptors and transporters will be crucial to identify its primary pharmacological targets.
Stereoselective SAR Studies: The synthesis and biological evaluation of both enantiomers of the active compound are necessary to determine the stereochemical requirements for activity.
In Vivo Pharmacokinetic and Efficacy Studies: Animal models of relevant CNS disorders should be used to assess the bioavailability, brain penetration, and therapeutic efficacy of the N-Boc precursor and its active metabolite.
Metabolic Stability and Prodrug Cleavage Studies: In vitro and in vivo metabolism studies are needed to confirm the cleavage of the N-Boc group and to identify the enzymes responsible.
By systematically addressing these research questions, the full therapeutic potential of this versatile precursor can be unlocked, paving the way for the development of novel and effective treatments for a range of challenging diseases.
References
ChemBK. (2024, April 9). N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine. Retrieved from [Link]
König, S., et al. (2007). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry, 72(12), 4373-4379.
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
Fülöp, F., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1234-1243.
Gibson, M. I., et al. (2015).
Vtyurina, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(2), 2269-2280.
ChemRxiv. (2018).
Baran, P. S., & Kawamata, Y. (2024, May 10). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
ResearchGate. (2012).
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
Conde, S., et al. (1977). beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives. Journal of Medicinal Chemistry, 20(7), 970-974.
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central.
Fülöp, F., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.
Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
National Center for Biotechnology Information. (2021). Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology.
National Center for Biotechnology Information. (2023). Recent advances in potential drug nanocarriers for CNS disorders: a review. Journal of Nanobiotechnology.
Google Patents. (n.d.).
National Center for Biotechnology Information. (2021). Emerging Disease-Modifying Therapies in Neurodegeneration With Brain Iron Accumulation (NBIA) Disorders. Frontiers in Neurology.
Physical characteristics and melting point of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
The following technical guide details the physical characteristics, synthesis, and characterization of -Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical intermediate in the development of -adrenergic receptor agoni...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical characteristics, synthesis, and characterization of
-Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical intermediate in the development of -adrenergic receptor agonists.
Technical Guide: Physical Characteristics & Melting Point of
-Boc-2-(3-bromophenyl)-2-hydroxyethanamine[1]
Executive Summary & Chemical Identity
-Boc-2-(3-bromophenyl)-2-hydroxyethanamine (Systematic Name: tert-butyl (2-(3-bromophenyl)-2-hydroxyethyl)carbamate) is a chiral building block used in the synthesis of pharmaceutical agents, most notably analogs of Mirabegron . It serves as a protected precursor to the pharmacophore responsible for adrenergic receptor binding.[1]
Thermal Behavior: The compound exhibits a sharp endothermic transition in Differential Scanning Calorimetry (DSC) within the stated range.[1] Broadening of this peak (
C range) indicates the presence of impurities (e.g., unreacted or regioisomers).
Preferred solvents for hydrogenation or deprotection steps.[1]
Ethyl Acetate
Moderate
Used for recrystallization (often with Hexanes).[1]
Water
Insoluble
Allows for aqueous workup to remove inorganic salts.[1]
Synthesis & Purification Workflow
The synthesis of
-Boc-2-(3-bromophenyl)-2-hydroxyethanamine is a chemoselective protection of the primary amine in the presence of a secondary alcohol.[1]
Reaction Mechanism
The reaction utilizes Di-tert-butyl dicarbonate (
) to protect the amine.[1] The nucleophilic attack of the primary amine on the carbonyl of is kinetically favored over the hydroxyl group, allowing for high selectivity without O-protection.[1]
Synthesis Protocol
Charge : Dissolve 2-amino-1-(3-bromophenyl)ethanol (1.0 equiv) in DCM or MeOH.
Activation : Add Triethylamine (
, 1.2 equiv) if using the amine salt; otherwise, base is optional in MeOH.[1]
Addition : Add
(1.1 equiv) dropwise at 0 °C to control exotherm.
Reaction : Stir at Room Temperature (20–25 °C) for 2–4 hours. Monitor by TLC (Visualize with Ninhydrin).
Workup : Wash with 1M Citric Acid (removes unreacted amine)
Safety data sheet (SDS) highlights for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
This technical guide provides an in-depth safety and handling analysis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine . Note on Data Sources: As a specialized intermediate, specific toxicological datasets (e.g., LD50 val...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth safety and handling analysis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine .
Note on Data Sources: As a specialized intermediate, specific toxicological datasets (e.g., LD50 values) for this exact meta-isomer are often proprietary. The data below synthesizes Quantitative Structure-Property Relationships (QSPR) from the validated ortho- and para- isomers (CAS 1206969-12-3 and 913181-90-5) and standard protocols for Boc-protected aryl amino alcohols.
Compound Identity & Physicochemical Baseline[1]
This molecule serves as a high-value chiral scaffold in the synthesis of
-adrenergic receptor agonists and other phenethylamine-class therapeutics. Its dual functionality—an aryl bromide for cross-coupling and a protected amino-alcohol for stereoselective elaboration—dictates its handling requirements.
While standard Safety Data Sheets (SDS) classify this compound as a Category 2 Irritant, the operational risks are more nuanced due to its reactive functional groups.
1. Thermal Decomposition & Gas Evolution
The tert-butyloxycarbonyl (Boc) group is thermally unstable above 150°C. In the event of a runaway reaction or fire:
Mechanism: Thermal elimination releases isobutylene (flammable gas) and carbon dioxide , leaving the free amine.
Secondary Risk: The resulting free amine is significantly more basic and corrosive than the parent carbamate.
Bromine Hazard: High-temperature combustion releases Hydrogen Bromide (HBr) , a dense, corrosive gas requiring full-face respirators for emergency crews.
2. Hidden Chemical Incompatibility
Intramolecular Cyclization (The "Oxazolidinone Trap"):
Scenario: Attempting O-alkylation using strong bases (e.g., NaH, KOtBu).
Result: The alkoxide intermediate attacks the Boc carbonyl, ejecting tert-butanol and forming a cyclic 5-membered oxazolidinone. This alters the pharmacological core and is often mistaken for the desired product in TLC monitoring.
Stability & Reactivity Logic
The following diagram illustrates the chemical stability boundaries. Researchers must maintain the compound within the "Safe Zone" to prevent degradation or unintended side reactions.
Figure 1: Chemical stability map indicating incompatible conditions and resulting degradation pathways.
Handling & Emergency Protocols
Storage "Chain of Custody"
Atmosphere: Store under Nitrogen or Argon. The secondary alcohol is prone to slow oxidation if exposed to moist air and light over months.
Temperature: Refrigerate (2–8°C).
Container: Amber glass to prevent light-induced debromination (homolytic cleavage).
Exposure Response Workflow
This self-validating protocol ensures rapid decision-making during accidental exposure.
Figure 2: Triage logic for personnel exposure events.
Spill Management (Solid State)
Isolation: Evacuate non-essential personnel.
PPE: Wear nitrile gloves (double gloving recommended due to unknown permeation rates of the brominated aromatic), lab coat, and N95/P100 particulate respirator.
Containment: Do not dry sweep. Dampen the solid with a chemically inert solvent (e.g., heptane or PEG-400) to suppress dust generation.
Cleanup: Scoop into a hazardous waste container labeled "Halogenated Organic Solid."
Decontamination: Wipe surface with 10% sodium carbonate solution to neutralize any potential acidic hydrolysis byproducts.
Waste & Ecological Impact
Ecological Toxicity: Halogenated aromatics are generally recalcitrant in the environment. The bromine substituent increases lipophilicity (
), posing a risk of bioaccumulation in aquatic organisms.
Disposal Path:
Primary: High-temperature incineration equipped with a scrubber for Hydrogen Bromide/Bromine gas.
Prohibited: Do not dispose of via municipal drains. The compound may inhibit bacterial activity in water treatment plants.
References
ChemicalBook. (2025).[6] tert-Butyl N-(2-bromoethyl)carbamate Safety Data Sheet. Link
Sigma-Aldrich. (2025). (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate Product Page. Link
Advanced ChemBlocks. (2025). N-Boc-2-(4-bromophenyl)-2-hydroxyethanamine Safety Data. Link
Fluorochem. (2025).[6] tert-Butyl (2-(2-bromophenyl)-2-hydroxyethyl)carbamate SDS. Link
National Institutes of Health (PMC). (2010). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine. Link
Protocol for the Selective Deprotection of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
Abstract This application note provides a comprehensive guide for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine. The presence of a benzylic hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine. The presence of a benzylic hydroxyl group and a halogenated aromatic ring necessitates careful consideration of deprotection conditions to mitigate potential side reactions. This document outlines two robust protocols utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane, respectively. It delves into the mechanistic rationale behind these choices, discusses potential side reactions and their mitigation, and provides detailed, step-by-step procedures for reaction execution, monitoring, work-up, and product characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines due to its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of Boc-protected amines is a critical step in the synthesis of numerous active pharmaceutical ingredients and advanced intermediates. The substrate, N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, possesses a secondary amine, a benzylic alcohol, and an electron-withdrawing bromo-substituted phenyl ring. While the Boc group is readily cleaved by acid, the benzylic alcohol functionality is susceptible to acid-catalyzed side reactions such as dehydration to form a styrenyl intermediate or etherification. Therefore, the selection of an appropriate deprotection method and careful control of reaction conditions are paramount to ensure a high yield of the desired 2-(3-bromophenyl)-2-hydroxyethanamine.
This document provides a detailed examination of two widely accepted and effective methods for the deprotection of this substrate: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrochloric acid (HCl) in 1,4-dioxane. The rationale for these choices, potential pitfalls, and detailed experimental procedures are discussed to enable researchers to confidently and successfully perform this transformation.
Mechanistic Overview of Acid-Catalyzed Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[2] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[2]
Procedure for converting N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine to azides
Application Note: Stereoselective Conversion of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine to Azides Strategic Overview The conversion of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine (1) to its corresponding azide (2) is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereoselective Conversion of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine to Azides
Strategic Overview
The conversion of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine (1) to its corresponding azide (2) is a pivotal transformation in the synthesis of chiral 1,2-diamines and triazole-based pharmacophores. The presence of the secondary benzylic alcohol and the acid-sensitive Boc protecting group dictates a need for mild, non-acidic conditions that preserve stereochemical integrity.
We present two validated pathways:
Method A: Mitsunobu Azidation (Gold Standard). Utilizes Diphenylphosphoryl azide (DPPA).[1][2] Preferred for small-to-medium scale where stereochemical inversion (
) is critical.
Method B: Sulfonate Displacement (Scale-Up Alternative). A two-step activation/displacement sequence using Methanesulfonyl chloride (MsCl) and Sodium Azide (
). Preferred for cost-efficiency on larger scales, provided strict conditions are maintained to prevent benzylic racemization.
Visual Workflow
The following diagram outlines the decision matrix and mechanistic pathways for both methods.
Figure 1: Parallel synthetic workflows for the azidation of N-Boc-amino alcohols. Method A offers a one-pot solution; Method B is a stepwise cost-effective alternative.
Method A: Mitsunobu Azidation (Primary Protocol)
This method employs Diphenylphosphoryl azide (DPPA) as the azide source.[1][2] Unlike hydrazoic acid (
), DPPA is non-explosive and easier to handle, though it is toxic. The reaction proceeds via an oxyphosphonium intermediate, ensuring clean stereochemical inversion.
Hydrogen acceptor (Preferred over DEAD for stability)
DPPA
1.2
Azide source
THF (Anhydrous)
0.1 M
Solvent (Must be dry to prevent hydrolysis)
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Charge the flask with Substrate (1) and
. Dissolve in anhydrous THF under nitrogen. Cool the solution to in an ice bath.
Azide Addition: Add DPPA dropwise via syringe. Note: No exotherm is typically observed here, but caution is required.
Activation (Critical Step): Add DIAD dropwise over 15–20 minutes.
Mechanistic Insight: The slow addition prevents the accumulation of the betaine intermediate and controls the exotherm. The solution will typically turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). The alcohol (polar) should disappear; the azide (less polar) will appear near the solvent front.
(removes TEA), then saturated , then Brine. Dry and concentrate.
Stability Check: Benzylic mesylates can be unstable. Do not store; proceed immediately to Step 2.
Step 2: Azide Displacement
Solvent: Dissolve the crude mesylate in DMF (Dimethylformamide) or DMSO (
).
Reagent: Add Sodium Azide (
, 1.5 equiv).
Safety:
is acutely toxic.[9] Avoid contact with acid (forms gas).
Reaction: Heat to
for 4–6 hours.
Mechanistic Control: Do not exceed
. Higher temperatures promote elimination (styrene formation) or pathways leading to racemization.
Workup: Dilute with water, extract with
or EtOAc. Wash extensively with water to remove DMF.
Process Control & Analytics
To validate the transformation, compare the NMR signatures of the starting material and product.
Table 1: Diagnostic NMR Signals (
NMR, )
Moiety
Starting Material (Alcohol)
Product (Azide)
Shift Explanation
Benzylic C-H
4.8 – 5.0 ppm (Broad/Multiplet)
4.5 – 4.7 ppm (Sharper)
Azide is less electron-withdrawing than -OH (via H-bonding), causing a slight upfield shift and loss of -OH coupling.
Boc Methyls
1.40 ppm (Singlet)
1.42 ppm (Singlet)
Minimal change, confirms protecting group integrity.
Aryl Protons
Multiplet
Multiplet
3-Bromo substitution pattern remains unchanged.
IR Spectroscopy: Look for the diagnostic azide stretch:
(Strong, sharp).
Safety & Hazard Management
Critical Warning: Azides are high-energy compounds.
Sodium Azide (
):
Never use halogenated solvents (DCM,
) in the displacement step with if there is any risk of forming diazidomethane (highly explosive). Use DMF or DMSO.
Quench aqueous azide waste with Sodium Nitrite (
) and Sulfuric Acid to decompose to and Nitrogen oxides (in a fume hood).
DPPA:
Toxic and a sensitizer. Handle in a well-ventilated hood.[6]
Store in a refrigerator; decomposes slowly at RT.
Reaction Scale:
For reactions generating
of azide, use a blast shield.
Ensure the C/N ratio is
(Carbon atoms / Nitrogen atoms). Your substrate () to Azide () ratio is safe ().
References
Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
DPPA Reagent Profile: Shioiri, T., et al. "Diphenylphosphoryl Azide (DPPA)."[1][2] Encyclopedia of Reagents for Organic Synthesis, 2001. Link
Azide Safety Protocols: "Safe Handling of Organoazides." Organic Syntheses, Coll.[6] Vol. 10, p. 320. Link
Benzylic Azidation Precedents: Thompson, A. S., et al. "Direct Conversion of Alcohols to Azides using DPPA and DBU." Journal of Organic Chemistry, 1993, 58, 5886. Link
General Procedure for Mesylation: "Methanesulfonyl Chloride." Organic Syntheses, Coll.[6] Vol. 8, p. 126. Link
Application Note: Enantioselective Synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical chiral building...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical chiral building block often utilized in the synthesis of
-adrenergic receptor agonists (e.g., analogs of Mirabegron/Vibegron).
Executive Summary & Strategic Analysis
The target molecule is a protected
-amino alcohol featuring a chiral benzylic hydroxyl group. The presence of the meta-bromine atom serves as a versatile handle for downstream cross-coupling (e.g., Buchwald-Hartwig or Suzuki), making this intermediate highly valuable for diversifying drug scaffolds.
Key Synthetic Challenges:
Enantiocontrol: Achieving >98% ee is critical to avoid difficult downstream resolutions.
Chemoselectivity: The bromine moiety is sensitive to harsh reducing conditions (e.g., LiAlH
or heterogeneous hydrogenation with Pd/C), which can cause dehalogenation.
N-Protection: Handling the free amine can poison organometallic catalysts; the Boc group is chosen for its stability under basic reduction conditions and ease of removal.
Retrosynthetic Logic
We prioritize Asymmetric Transfer Hydrogenation (ATH) of the corresponding amino-ketone. This route offers superior scalability and enantioselectivity compared to epoxide ring-opening, which often suffers from regioselectivity issues.
Caption: Retrosynthetic disconnection identifying the N-Boc-amino ketone as the pivotal substrate for enantioselective reduction.
Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This is the industry-standard "Chemical" method. It utilizes a Noyori-type Ruthenium catalyst. The reaction is robust, scalable, and avoids the use of high-pressure hydrogen gas.
Mechanistic Insight
The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center activates the hydride source (formic acid), while the amino group of the TsDPEN ligand directs the proton transfer, ensuring high facial selectivity.
Catalyst Selection: RuCl(p-cymene)[(S,S)-TsDPEN]
Why (S,S)? For acetophenone derivatives, the (S,S)-ligand typically yields the (R)-alcohol .
Why Formic Acid/TEA? It provides a mild reducing environment that leaves the aryl bromide intact.
Inertion: Flame-dry a two-neck round-bottom flask and cool under Argon flow.
Substrate Loading: Charge the flask with the N-Boc-ketone substrate (e.g., 10.0 g, 31.8 mmol). Dissolve in anhydrous DMF (50 mL). Sparge with Argon for 15 mins.
Catalyst Addition: Add the Ru-catalyst (100 mg, ~0.5 mol%) rapidly against Argon flow. The solution typically turns deep red/orange.
Reaction Initiation: Add the Formic Acid/TEA complex (10 mL, excess) via syringe.
Incubation: Stir at 25°C - 30°C. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][2][3][4][5][6]
Checkpoint: Conversion should reach >98% within 12-24 hours.
Quench & Workup: Pour mixture into water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with sat. NaHCO
(removes formic acid), water, and brine.
Purification: Dry over Na
SO, concentrate. If the catalyst residue remains (dark color), filter through a short pad of silica gel eluting with 20% EtOAc/Hexane.
Caption: Simplified catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation.
For processes requiring >99% ee or strict heavy-metal limits (ppm level), biocatalysis using Ketoreductases (KREDs) is the superior method.
Enzyme Selection Strategy
Commercial screening kits (e.g., from Codexis, Johnson Matthey) are required to identify the specific "R-selective" KRED for the 3-bromo substrate. However, KREDs generally tolerate the Boc-group well due to its lipophilicity.
Protocol (General KRED Workflow)
System Components:
Enzyme: KRED-P1 (Generic placeholder for R-selective variant).
Interpretation: The benzylic proton (4.80 ppm) and the Boc singlet (1.45 ppm) are diagnostic.
Comparison of Methods
Feature
Method A: Ru-ATH
Method B: Biocatalysis
Enantioselectivity
High (95-98% ee)
Very High (>99% ee)
Scalability
Excellent (kg to ton scale)
Good (requires fermentation volume)
Cost
Moderate (Ru catalyst cost)
Low (at scale), High (initial screening)
Impurity Profile
Residual Ru (requires scavenging)
Protein residues (easy removal)
Speed
Fast (12-24 h)
Slower (24-48 h)
Recommendation: Use Method A (Ru-ATH) for initial R&D and gram-scale synthesis due to speed and ease of setup without specialized enzyme screening. Switch to Method B only if ee% requirements exceed 99% or for green manufacturing mandates.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. (Foundational review for amino-ketone reduction).
Takemoto, T., et al. (2016). Practical Synthesis of Mirabegron from (R)-Styrene Oxide Derivatives. Journal of Chemical and Pharmaceutical Research.
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link
Daicel Chiral Technologies. (2025). Chiral Selector Screening Guide for Amino Alcohols. Link
Application Note: Process Development and Scale-Up of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
Abstract & Scope This application note details a robust, scalable protocol for the production of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical intermediate in the synthesis of -adrenergic receptor agonists (e....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the production of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical intermediate in the synthesis of
-adrenergic receptor agonists (e.g., Mirabegron analogs) and PROTAC linkers.
The primary challenge in scaling this synthesis is the chemoselective reduction of the nitro precursor in the presence of a sensitive aryl bromide. Standard catalytic hydrogenation (Pd/C, H
) frequently leads to hydrodehalogenation (loss of the bromine atom).
This guide presents a validated 3-step linear sequence designed for multi-gram to kilogram scale-up, prioritizing:
Chemoselectivity: Preserving the Ar-Br motif using a Nickel Boride mediated reduction.
Purification Efficiency: Avoiding chromatography in favor of crystallization.
Retrosynthetic Strategy & Pathway
The most atom-economical route involves a nitroaldol (Henry) reaction followed by reduction and protection.
Figure 1: Linear synthetic pathway designed for scalability and functional group tolerance.
Phase 1: The Henry Reaction (Nitroaldol Addition)[1]
Objective: Synthesis of 1-(3-bromophenyl)-2-nitroethanol.
Critical Quality Attribute (CQA): Minimizing dehydration to the nitrostyrene byproduct.
Mechanistic Insight
The Henry reaction is reversible.[1] High temperatures or excess base promote the elimination of water to form the conjugated nitrostyrene. To favor the
-nitroalcohol (the desired target), the reaction must be kept at low temperatures () using a mild base.
Scalable Protocol (100g Scale)
Parameter
Specification
Limiting Reagent
3-Bromobenzaldehyde (1.0 equiv)
Reagent
Nitromethane (1.2 - 1.5 equiv)
Catalyst
10M NaOH (0.05 equiv) or DBU (0.02 equiv)
Solvent
Ethanol or Methanol (5 vol)
Temperature
to
Reaction Time
2 - 4 hours
Step-by-Step Procedure:
Charge a jacketed reactor with 3-bromobenzaldehyde (100 g, 0.54 mol) and Ethanol (500 mL).
Cool the mixture to
.
Add Nitromethane (49.5 g, 0.81 mol) in one portion.
Dose the catalyst (NaOH aq or DBU) slowly over 30 minutes. Note: Exotherm is mild, but local hot spots can cause dehydration.
Agitate at
for 3 hours. Monitor by HPLC/TLC.
Quench by adding dilute acetic acid until pH
6.
Concentrate solvent under reduced pressure.
Workup: Dissolve residue in EtOAc, wash with brine, dry over MgSO
.
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If nitrostyrene is present (>5%), recrystallize from Hexane/EtOAc.
Phase 2: Chemoselective Reduction (The Critical Step)
Objective: Reduction of the nitro group to a primary amine without debromination.
Challenge: Aryl bromides are labile under standard Pd/C hydrogenation conditions.
Method Selection: Nickel Boride (Ni
B)
We utilize Sodium Borohydride (NaBH
) in the presence of Nickel(II) Chloride (NiCl) . This generates Nickel Boride in situ, a species that rapidly reduces nitro groups and oximes but is kinetically slow to insert into Ar-Br bonds compared to Palladium.
Alternative: Raney Nickel / H
(requires high pressure equipment, strictly <30°C).
Avoid: Pd/C, Pd(OH)
(leads to des-bromo byproduct).
Scalable Protocol[2]
Parameter
Specification
Substrate
Nitroalcohol (from Step 1)
Reducing Agent
NaBH (3.0 - 4.0 equiv)
Catalyst
NiCl (0.5 - 1.0 equiv)
Solvent
Methanol (10 vol)
Temperature
(addition) RT
Gas Evolution
Significant H generation (Ventilation required)
Step-by-Step Procedure:
Dissolve the nitroalcohol (Intermediate 1) in Methanol. Cool to
.
Add NiCl
(0.5 equiv) to the solution. The solution will turn green.
Dose NaBH
(3.5 equiv) portion-wise as a solid or solution.
Warning: Vigorous gas evolution (H
) and exotherm. Maintain internal temp .
Observation: The solution will turn black (formation of Ni
B precipitate).
Stir at room temperature for 1-2 hours.
Quench carefully with saturated NH
Cl solution (dissolves boron salts).
Filter the black suspension through Celite to remove Nickel residues. Note: Pyrophoric hazard—keep filter cake wet.
Concentrate the filtrate to remove Methanol.
Extract the aqueous phase with EtOAc or DCM. The amine is polar; salting out the aqueous layer (NaCl) improves yield.
Phase 3: Boc Protection & Isolation
Objective: Protection of the primary amine to facilitate purification and downstream coupling.
Protocol
Parameter
Specification
Reagent
Di-tert-butyl dicarbonate (BocO) (1.1 equiv)
Base
Triethylamine (TEA) or NaHCO
Solvent
DCM or THF/Water (1:1)
Step-by-Step Procedure:
Suspend the crude amine (Intermediate 2) in DCM (10 vol).
Add TEA (1.2 equiv).
Add Boc
O (1.1 equiv) dissolved in minimal DCM.
Stir at room temperature for 4 hours.
Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.
Crystallization: Evaporate solvent. Recrystallize the solid from Heptane/EtOAc (5:1) .
Result: White to off-white crystalline solid.
Process Safety & Engineering Controls
Figure 2: Critical safety control points for scale-up.
Key Hazards:
Nitromethane: Shock sensitive at high purity/dryness. Do not distill to dryness. In the presence of strong bases and heat, it can form explosive fulminates. Keep base concentration low.
Hydrogen Evolution: The NaBH
reduction generates moles of H gas. Ensure reactor headspace is swept with nitrogen and venting capacity is sufficient.
Nickel Waste: The black Nickel Boride residue can be pyrophoric when dry. Dispose of it into water/acid containers immediately after filtration.
Analytical Specifications
For the final N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine:
High-Fidelity Reductive Amination of 3-Bromophenyl Scaffolds with Amino Alcohols
Application Note: AN-ORG-2026-BR Executive Summary The reductive amination of 3-bromophenyl carbonyls with amino alcohols is a pivotal transformation in medicinal chemistry, particularly for synthesizing -adrenergic rece...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-ORG-2026-BR
Executive Summary
The reductive amination of 3-bromophenyl carbonyls with amino alcohols is a pivotal transformation in medicinal chemistry, particularly for synthesizing
-adrenergic receptor modulators and cross-coupling precursors. However, this reaction presents a unique "chemoselectivity triangle":
Oxazolidine Trap: The vicinal hydroxyl group often attacks the intermediate imine, forming a stable 5-membered oxazolidine ring that resists reduction.
Halogen Integrity: The 3-bromo handle is essential for downstream Suzuki/Buchwald couplings but is susceptible to hydrodehalogenation under catalytic hydrogenation conditions.
Steric Hindrance: In the case of acetophenone derivatives, ketimine formation is kinetically sluggish.
This guide details two optimized protocols—Method A (STAB) for aldehydes and Method B (Ti(OiPr)
) for ketones—that solve these challenges, ensuring high yields (>85%) and preserving the aryl bromide.
Mechanistic Insight: The Oxazolidine Trap
Unlike standard amines, amino alcohols introduce a competing intramolecular cyclization. Understanding this equilibrium is critical for reagent selection. The reducing agent must intercept the iminium ion faster than the thermodynamic collapse into the oxazolidine .
Figure 1: The kinetic competition between productive reduction (green path) and oxazolidine formation (red path). Protocol success depends on shifting the equilibrium toward the imine.
Reagent Selection Guide
Reagent
Suitability
Mechanism of Action
Compatibility with Ar-Br
NaBH(OAc) (STAB)
Excellent (Aldehydes)
Mild hydride donor; protonates imine without reducing carbonyls too fast.
High. Does not insert into C-Br bonds.
Ti(OiPr) + NaBH
Excellent (Ketones)
Lewis acid dehydrating agent; forces imine formation; breaks oxazolidines.
acts as a water scavenger, driving the reaction to the imine/titanate complex and breaking any oxazolidine formed.
Dilution & Reduction: Dilute with absolute Ethanol (0.5 M). Add NaBH
(1.5 equiv) carefully (gas evolution!). Stir for 2–4 hours.
Hydrolysis (The "Messy" Step): Quench by adding water (2 mL per mmol Ti). A heavy white precipitate (TiO
) will form.
Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.
Tip: If filtration is slow, add 1N NaOH to solubilize some titanium salts, though Celite is usually cleaner.
Troubleshooting & Optimization
Issue
Diagnosis
Solution
Low Yield (Oxazolidine)
Product mass is correct, but NMR shows cyclic hemiaminal signals.
Switch to Protocol B . The Ti(IV) Lewis acid forces ring opening of the oxazolidine prior to reduction.
Debromination
Mass spec shows [M-80] peak (loss of Br).
Stop using Pd/C. Ensure NaBHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
is not used with transition metal contaminants. Use STAB (milder).[1]
Residual Imine
Reaction stalls; imine visible on LC-MS.
For Protocol A: Add 0.5 eq Acetic Acid. For Protocol B: Increase Ti(OiPr) loading or time.
Tertiary Amine (Over-alkylation)
Double addition of aldehyde.
Ensure slow addition of STAB. Use a slight excess of the amine (1.2 eq) rather than the aldehyde.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate reactivity.
References
Abdel-Magid, A. F., et al. (1996).[1][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1.
The synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine presents a classic "trap" in medicinal chemistry: while the disconnection seems simple, the presence of the aryl bromide (sensitive to hydrogenolysis) and the amphoteric nature of the amino-alcohol intermediate often lead to catastrophic yield losses (10–30% isolated yields are common in unoptimized runs).
This guide provides a yield-optimized workflow focusing on regiocontrol during epoxide opening and retention of the halogen handle during reduction.
Module 1: Synthetic Pathways & Critical Control Points
The following flowchart outlines the two primary routes. Route A (Epoxide) is preferred for scalability, provided the ammonia stoichiometry is managed. Route B (Henry) is the backup if regioselectivity in Route A fails.
Figure 1: Strategic workflow comparing Epoxide Opening (Route A) and Henry Reaction (Route B).
Module 2: Optimized Protocols
Protocol A: The "Ammonia Overdose" Strategy (Recommended)
Rationale: Standard protocols often use 2–3 equivalents of ammonia. This causes the product (primary amine) to compete with ammonia for the epoxide, leading to dimerization (secondary amine formation). You must render the primary amine statistically insignificant.
Step-by-Step:
Epoxidation: React 3-bromobenzaldehyde with trimethylsulfoxonium iodide/NaH in DMSO to yield 3-bromostyrene oxide [1].
Ammonolysis (The Fix):
Dissolve the epoxide in Methanol (0.2 M).
Add 20–30 equivalents of
(28-30% aq) or saturate the methanol with gas at 0°C.
Seal the vessel tightly (pressure tube recommended) and stir at room temperature for 16 hours. Do not heat above 40°C to avoid favoring the wrong regioisomer.
Evaporation: Concentrate under reduced pressure to remove excess ammonia and methanol. Do not perform an aqueous workup yet.
In-Situ Protection: Redissolve the crude residue in THF/Water (1:1). Add
(2 eq) and (1.2 eq). Stir until consumption of the amine is complete.
Workup: Now extract with Ethyl Acetate. The N-Boc group renders the molecule lipophilic, preventing loss into the aqueous layer.
Protocol B: The "Halogen-Safe" Henry Route
Rationale: If Route A yields <40% due to regioselectivity issues, use this route. The critical factor is avoiding catalytic hydrogenation (
(5 eq) with catalytic (0.1 eq) in Methanol at 0°C [2]. This "Nickel Boride" generated in situ selectively reduces the nitro group to the amine without touching the aryl bromide.
Module 3: Troubleshooting & FAQs
Category 1: Low Yield & Side Reactions
Q: I am seeing a large byproduct spot on TLC that is more non-polar than my amine but more polar than the epoxide. What is it?A: This is likely the dimer (bis-alkylation product).
Mechanism: The product amine is more nucleophilic than ammonia. As the reaction progresses, the product attacks the remaining epoxide.
Solution: You are likely running the reaction too concentrated or with too little ammonia. Increase ammonia to 30 equivalents . If using aqueous ammonia, ensure vigorous stirring to maximize phase contact.
Q: My isolated yield is <20%, but the reaction looked clean on TLC.A: You likely lost the product during aqueous workup before Boc protection.
Cause: 2-amino-1-(3-bromophenyl)ethanol is highly polar and water-soluble.
Fix:Never isolate the free amine. Evaporate the ammonia/methanol and proceed immediately to the Boc protection in the same flask (or after solvent swap). Only perform the aqueous extraction after the Boc group is attached.
Category 2: Regioselectivity
Q: I am getting a mixture of regioisomers (attack at
vs. carbon).A: This is controlled by pH and solvent.
Diagnosis: Basic conditions (
) favor attack at the less hindered terminal carbon (), giving the desired product. Acidic conditions favor attack at the benzylic position ().
Fix: Ensure your reaction system is strictly basic. Avoid Lewis Acid catalysts (like
) unless you are specifically trying to invert selectivity. Stick to the system.
Category 3: Structural Integrity (The Bromine Atom)
Q: The mass spec shows a product mass of [M-80]. Where did the Bromine go?A: You likely used catalytic hydrogenation (
) or a dissolving metal reduction that was too aggressive.
Fix: Switch to Nickel Boride reduction (
) or Zinc/Acetic Acid . These methods preserve Ar-Br bonds while reducing nitro groups or oximes [3].
Module 4: Quantitative Data & Stoichiometry
Component
Role
Recommended Eq.
Critical Note
3-Bromostyrene Oxide
Substrate
1.0
Purity is key; remove DMSO from Corey-Chaykovsky step completely.
Ammonia ()
Nucleophile
20.0 - 30.0
Mandatory excess to prevent dimerization.
Methanol
Solvent
N/A
Concentration should be < 0.2 M to discourage intermolecular side reactions.
Protecting Group
1.1 - 1.2
Add directly to crude residue after removal.
/
Reducing Agent
0.1 / 5.0
Only for Henry Route. Keep temp < 10°C.
Module 5: Logic Tree for Troubleshooting
Figure 2: Decision tree for identifying yield loss mechanisms.
References
Corey-Chaykovsky Epoxidation: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[2][3]1965 , 87, 1353–1364.[2] Link
Selective Nitro Reduction: Nose, A.; Kudo, T. "Chemoselective Reduction of Nitro Compounds with Sodium Borohydride in the Presence of Transition Metal Salts." Chem. Pharm. Bull.1989 , 37, 816–818. Link
Ar-Br Stability: Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Lett.1984 , 25, 839-842. Link
Epoxide Aminolysis Review: Benedetti, F.; Norbedo, S. "Ring Opening of Epoxides with Amines." Current Organic Synthesis.2014 , 11, 1-2. Link
Minimizing side reactions during Boc-protection of 3-bromophenyl ethanolamine
Topic: Minimizing side reactions during Boc-protection of 3-bromophenyl ethanolamine Ticket ID: BOC-3BR-SELECTIVITY-001 Executive Summary: The Selectivity Threshold User Goal: Selectively protect the primary amine ( -Boc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing side reactions during Boc-protection of 3-bromophenyl ethanolamine
Ticket ID: BOC-3BR-SELECTIVITY-001
Executive Summary: The Selectivity Threshold
User Goal: Selectively protect the primary amine (
-Boc) of 3-bromophenyl ethanolamine without reacting with the secondary benzylic alcohol (-Boc) or affecting the aryl bromide.
The Core Challenge:
While amines are inherently more nucleophilic than alcohols, the specific substrate (3-bromophenyl ethanolamine) presents a risk. The electron-withdrawing nature of the 3-bromo substituent slightly increases the acidity of the benzylic alcohol, making it marginally more susceptible to deprotonation and subsequent acylation than a standard aliphatic alcohol.
The Solution:
Success relies on Kinetic Control . You must exploit the nucleophilic differential between
and . The most common user error is the addition of nucleophilic catalysts (like DMAP) or excessive heat, which lowers the activation energy for oxygen attack, destroying selectivity.
The Gold Standard Protocol (Catalyst-Free)
This protocol is designed to be self-validating. If you deviate from these specific stoichiometry ratios, side reactions (O-carbonates) will increase.
Reagents & Stoichiometry
Component
Equivalents
Role
Critical Note
Substrate
1.0 equiv
Reactant
3-bromophenyl ethanolamine
1.1 equiv
Reagent
Do not exceed 1.2 equiv. Excess drives -diBoc and -Boc formation.
Triethylamine ()
1.2 - 1.5 equiv
Base
Neutralizes H+ byproduct. NEVER use DMAP.
DCM or THF
[0.2 M]
Solvent
Anhydrous preferred to prevent hydrolysis to -BuOH + .
Methanol (Optional)
Additive
Catalyst
See Advanced Note below.
Step-by-Step Methodology
Preparation: Dissolve 3-bromophenyl ethanolamine (1.0 equiv) in Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.2 M.
Base Addition: Add Triethylamine (
, 1.2 equiv). Cool the solution to 0 °C using an ice bath.
Why? Cooling suppresses the reaction rate of the alcohol (O-attack) more significantly than the amine (N-attack), widening the selectivity window.
Reagent Addition: Dissolve
(1.1 equiv) in a minimal amount of solvent and add it dropwise over 15–20 minutes.
Control Point: Rapid addition creates local high concentrations of
, promoting non-selective attack.
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) naturally. Stir for 2–4 hours.
Monitoring: Check TLC. The amine spot (polar, usually stains with Ninhydrin) should disappear. The product will be less polar.
Wash 1x with 0.5 M Citric Acid (removes unreacted amine and trace
). Do not use strong HCl, as it may cleave the Boc group.[2]
Wash 1x with Water.
Wash 1x with Brine.
Dry over
, filter, and concentrate.
Advanced Note (The Methanol Effect): If the reaction is sluggish (common with electron-poor anilines, though less likely here), adding Methanol as a co-solvent can accelerate amine protection via hydrogen-bond stabilization of the transition state, without requiring stronger bases that risk O-acylation [1].
Troubleshooting Guide (Q&A)
Issue 1: "I see two new spots on my TLC (or LCMS peaks)."
Diagnosis: Loss of Chemoselectivity (
-acylation).
Root Cause: You likely used DMAP (4-Dimethylaminopyridine) or excessive base.
The Mechanism: DMAP forms a hyper-electrophilic -acylpyridinium salt with . This species is so reactive that it no longer discriminates effectively between the amine and the alcohol.
Correction:
Immediate: If you have the
-Boc byproduct (carbonate), you can selectively hydrolyze it back to the alcohol by treating the crude mixture with in Methanol at room temperature. The -Boc carbamate is stable to these conditions.
Future: Remove DMAP from the protocol. Use only mild bases like
or DIPEA.
Issue 2: "The reaction stalled; starting material remains."
Diagnosis: Reagent Hydrolysis.
Root Cause:
is moisture sensitive. If your bottle is old or was stored improperly, it may have hydrolyzed to tert-butanol and .
Verification: Take a small NMR of your stock. If you see a large singlet at 1.28 ppm (t-BuOH) distinct from the reagent peak ( 1.50 ppm), your reagent is dead.
Correction: Purchase fresh or distill the liquid (if using liquid form) under vacuum.
Issue 3: "My product is an oil/gum, but it should be a solid."
Diagnosis: Rotamers or Solvent Trapping.
Root Cause: Boc-protected amines often exhibit Rotamerism (restricted rotation around the N-C(O) bond). This broadens NMR signals and prevents crystallization.
Correction:
NMR Check: Run NMR at elevated temperature (e.g., 50 °C). If peaks sharpen and coalesce, it is rotamerism, not impurity.
Solidification: Triturate the oil with cold Hexanes or Pentane. Scratch the flask side to induce nucleation.
Visualizing the Mechanism & Workflow
Figure 1: Kinetic Selectivity Pathway
This diagram illustrates why DMAP causes side reactions and how the Standard Protocol maintains selectivity.
Caption: Path analysis showing the kinetic preference for N-Boc formation. Adding DMAP lowers the activation energy for the O-Path, destroying selectivity.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow if your yield is low or purity is compromised.
Caption: Diagnostic flowchart for identifying reagent failure, selectivity loss, or physical state anomalies.
References
Vilaivan, T. (2006).[3] Alcoholysis of Boc_2O: A catalyst-free and selective method for N-Boc protection of amines. Tetrahedron Letters, 47(38), 6739-6742.
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[1][2][3][4][][6][7][8][9] The Journal of Organic Chemistry, 65(20), 6368–6380.
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.
Technical Support Center: Solvent Systems for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
Case ID: SOLV-BT-392 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses solubility, purification, and solvent selection challenges for N-Bo...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOLV-BT-392
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses solubility, purification, and solvent selection challenges for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine .
This intermediate exhibits a "schizophrenic" solubility profile due to its competing functional groups: the lipophilic 3-bromophenyl and tert-butyl moieties versus the polar, hydrogen-bonding hydroxyl and carbamate (Boc) groups. This duality often leads to "oiling out" during crystallization or poor dissolution in standard non-polar solvents.
Users often report that the compound is insoluble in straight hexanes but dissolves too readily in methanol, making recovery difficult. This is explained by Hansen Solubility Parameters (HSP) . The molecule requires a solvent system that balances:
(Dispersion): High requirement due to the Bromo-phenyl ring.
(Hydrogen Bonding): Moderate requirement to solvate the -OH and -NH-.
Recommended Solvent Systems
We prioritize "Green" solvents (Class 3) over traditional hazardous solvents (Class 1/2) based on the Pfizer and GSK Solvent Sustainability Guides.
Solvent Class
Traditional (Avoid)
Green Replacement (Recommended)
Technical Rationale
Chlorinated
Dichloromethane (DCM)
2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF mimics DCM's polarity but separates better from water during workup and is derived from renewable sources.
Ethers
1,4-Dioxane, THF
CPME (Cyclopentyl methyl ether)
CPME has lower peroxide formation risk and higher hydrophobicity, reducing product loss to aqueous waste.
Dipolar Aprotic
DMF, DMAc
NMP (use sparingly) or DMSO
Warning: High boiling points make removal difficult. Use only for reactions, not extraction.
Alcohols
Methanol
Isopropanol (IPA)
IPA reduces the risk of transesterification and offers a better temperature range for crystallization.
Troubleshooting FAQ: Dissolution
Q: Why won't my compound dissolve in Toluene?A: Toluene has a high dispersion parameter (
) but very low hydrogen bonding capability (). It cannot break the intermolecular H-bonds of the hydroxyl/carbamate network.
Fix: Add 5–10% Isopropanol or Ethyl Acetate as a co-solvent to disrupt the H-bond network.
Q: I used DMF for the reaction, but I can't get the product out.A: DMF acts as a "solubility trap." Upon adding water, the lipophilic product may precipitate as a gum rather than a solid.
Fix: Dilute the DMF reaction mixture with Ethyl Acetate (EtOAc) before adding water. Wash 3x with 5% LiCl (aq) to extract the DMF into the aqueous phase.
Module 2: Crystallization & Purification
The "Oiling Out" Phenomenon
The most common ticket submitted for this molecule is: "I cooled the solution, but it turned into a sticky oil instead of crystals."
Root Cause:
The melting point (~70–75 °C) is relatively low. If you cool a saturated solution and the temperature enters the "metastable zone" (where the solution is supersaturated) at a temperature above 70 °C, the compound separates as a liquid (oil) because it is thermodynamically more stable than the crystal at that temperature.
Objective: Controlled crystallization avoiding the oil phase.
Dissolution: Dissolve 10 g of crude solid in Ethyl Acetate (50 mL) at 50 °C (well below the MP of 75 °C to prevent oiling).
Filtration: Polish filter while warm to remove inorganic salts.
Anti-Solvent Addition: Slowly add Heptane (30 mL) dropwise at 50 °C until a faint turbidity persists.
Seeding (Critical): Add pure seed crystals (0.1 wt%). Do not skip this step.
Aging: Hold at 45–50 °C for 1 hour. You should see the turbidity turn into defined particles.
Cooling Ramp: Cool to 20 °C at a rate of 10 °C/hour. Then cool to 0 °C.
Isolation: Filter and wash with cold 1:2 EtOAc:Heptane.
Visual Logic: Crystallization Decision Tree
Figure 1: Decision tree for optimizing the crystallization process and recovering from "oiling out" events.
Module 3: Reaction Solvent Compatibility
Chemical Stability Matrix
When using N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine in subsequent steps (e.g., Suzuki coupling or Oxidation), solvent choice impacts stability.
Solvent
Compatibility
Risk Factor
Water
Low
Poor solubility; requires surfactant or phase transfer catalyst.
Alcohols (MeOH/EtOH)
Medium
Good solubility, but risk of Boc-deprotection if trace acid is present and heated >60 °C.
Acetone
High
Excellent solubility. Good for oxidation reactions (Jones/Swern).
Toluene
Medium
Good for Suzuki couplings (with water cosolvent), but poor solubility for the starting material at RT.
Visual Logic: Solvent Selection Guide
Figure 2: Analysis of functional group contributions to solubility, leading to the selection of Esters and Ethers as the optimal solvent class.
References
Pfizer Inc. (2024).[2] Pfizer Solvent Selection Guide for Medicinal Chemistry. Retrieved from .
Henderson, R. K., et al. (2011). Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection Starting at Medicinal Chemistry. Green Chemistry. Retrieved from .
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for HSP theory).
Byrne, F. P., et al. (2016).[2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from .
Technical Support Center: Chiral HPLC Resolution of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
-amino alcohols Executive Summary & Molecule Analysis The Challenge: Separating the enantiomers of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine . Structural Analysis for Chromatography: Chiral Center: Located at the -carb...
Author: BenchChem Technical Support Team. Date: February 2026
-amino alcohols
Executive Summary & Molecule Analysis
The Challenge: Separating the enantiomers of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine .
Structural Analysis for Chromatography:
Chiral Center: Located at the
-carbon (C2), attached to the hydroxyl group.
Functional Groups:
Phenyl-Br: A lipophilic, electron-withdrawing aromatic system (provides
interaction sites).
Hydroxyl (-OH): Strong Hydrogen bond donor/acceptor (critical for chiral recognition).
N-Boc Carbamate: Bulky, lipophilic, and acts as a Hydrogen bond acceptor (carbonyl oxygen) and donor (N-H). Crucially, the Boc group removes the basicity of the amine.
Stability Warning: The tert-butyloxycarbonyl (Boc) group is acid-labile . Avoid strong acidic modifiers (e.g., >0.1% TFA) to prevent on-column deprotection.[1]
Method Development Strategy (The "Why" and "How")
For N-Boc protected amino alcohols, Normal Phase (NP) chromatography using Polysaccharide-based Chiral Stationary Phases (CSPs) is the industry gold standard. The separation relies on the "Three-Point Interaction" model:
H-Bonding: Between the analyte's -OH/Carbamate and the CSP's carbamate groups.
Interactions: Between the bromophenyl ring and the CSP's phenyl rings.
Steric Fit: The bulky Boc group fits into the chiral grooves of the polysaccharide polymer.
Workflow Visualization
The following decision tree outlines the logical flow for developing this method.
Figure 1: Strategic workflow for chiral method development of N-Boc amines.
Standard Operating Procedures (SOPs)
Phase 1: Column Selection & Screening
Do not waste time screening dozens of columns. For this specific structural class (Boc-protected aromatic amino alcohols), two columns cover ~80-90% of separations.
Priority
Column Name
Selector
Mechanism
1 (Primary)
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Helical amylose structure often provides superior cavity inclusion for the bulky Boc group.
2 (Secondary)
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Linear cellulose structure; often complementary to AD-H.
3 (Robust)
Chiralpak IA / IB
Immobilized versions of AD/OD
Use these if solubility requires DCM, THF, or Ethyl Acetate.
Screening Conditions:
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10 v/v).
If the initial screen gives partial separation (Rs < 1.5) or tailing:
Selectivity (
) Tuning:
Switch modifier from IPA to Ethanol (EtOH) . Ethanol is a sharper H-bond donor and often improves efficiency for hydroxyl-containing compounds.
Protocol: Flush column with 100% IPA (10 CV)
Equilibrate with Hexane/EtOH (90:10).
Peak Shape Improvement:
The free hydroxyl group on your molecule may interact with residual silanols on the silica support.
Action: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
Note: Even though the amine is Boc-protected, the basic additive suppresses silanol activity.
Troubleshooting Guide & FAQs
Q1: I see two peaks, but they are merging (Resolution < 1.2). How do I fix this?
Diagnosis: Insufficient selectivity (
) or poor efficiency ().
Solution:
Lower the Temperature: Chiral recognition is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C or 15°C) often dramatically increases resolution by "freezing" the analyte into the chiral groove.
Reduce Polarity: Change mobile phase to Hexane/IPA 95:5 or 98:2 . Lowering the alcohol content increases the retention factor (
), giving the CSP more time to interact with the enantiomers.
Q2: The peaks are tailing severely. Should I add TFA?
Diagnosis: Silanol interactions or column voiding.
Solution:
STOP: Do NOT use Trifluoroacetic Acid (TFA).
Reasoning: The N-Boc group is acid-labile. While 0.1% TFA is sometimes used in RP-HPLC for peptides, in Normal Phase with long run times, you risk slowly deprotecting your compound to the free amine, which will then bind irreversibly to the silica, ruining the column and the sample.
Correct Action: Use 0.1% DEA or 0.1% Ethanolamine . This masks silanols without degrading the Boc group.
Q3: My sample is not soluble in Hexane. Can I inject it in 100% MeOH?
Diagnosis: Solvent mismatch causing precipitation or peak distortion.
Solution:
Risk: Injecting 100% MeOH into a Hexane/IPA mobile phase can cause the sample to precipitate at the column head (high backpressure) or cause "breakthrough" peaks.
Protocol: Dissolve the sample in the Mobile Phase (e.g., Hexane/IPA).
Workaround: If insoluble in Hexane, dissolve in 100% IPA (or EtOH). Inject small volumes (
) to minimize solvent effects.
Advanced: If you must use DCM or THF for solubility, you MUST use an Immobilized Column (Chiralpak IA, IB, IC). Standard AD-H/OD-H columns will be destroyed by DCM/THF (the coating dissolves).
Q4: Which UV wavelength is best?
Recommendation:
254 nm: Use this for quantitation. The 3-bromophenyl ring has strong absorption here. It is selective and ignores non-aromatic impurities (like Boc-anhydride excess).
210-220 nm: Use only if sensitivity at 254 nm is too low. This region detects the carbamate/amide but is susceptible to baseline drift from IPA/mobile phase absorption.
Troubleshooting Logic Diagram
Use this flow to diagnose peak issues during the run.
Figure 2: Diagnostic logic for common chromatographic anomalies.
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4] Chemical Society Reviews, 37(12), 2593-2608. (Foundational text on Polysaccharide CSP mechanisms).
ResearchGate (Community Discussion). (2012). Stability of N-BOC-group during RP-chromatography. (Practical insights on Boc acid-lability). Retrieved from [Link]
Comparing reactivity of 3-bromo vs 4-bromo N-Boc-phenylethanolamine isomers
This guide objectively compares the reactivity profiles of 3-bromo-N-Boc-phenylethanolamine (Meta) and 4-bromo-N-Boc-phenylethanolamine (Para) .[1] It is designed for medicinal chemists and process development scientists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively compares the reactivity profiles of 3-bromo-N-Boc-phenylethanolamine (Meta) and 4-bromo-N-Boc-phenylethanolamine (Para) .[1]
It is designed for medicinal chemists and process development scientists optimizing cross-coupling or metallation steps for beta-adrenergic agonist analogs or chiral auxiliary synthesis.
[1]
Executive Summary
While both isomers serve as versatile halogenated handles for scaffold elaboration, their reactivity diverges significantly due to the interplay of Hammett electronic effects and conformational sterics introduced by the ethanolamine tail.
3-Bromo (Meta): Superior reactivity in oxidative addition steps (e.g., Suzuki-Miyaura) due to higher inductive electron withdrawal (
).[1] However, it poses a higher risk of steric clash with bulky ligands during the transmetallation step.
4-Bromo (Para): Offers kinetic predictability and steric accessibility. It is the preferred isomer for lithium-halogen exchange reactions where the stability of the lithiated intermediate is paramount, as it avoids the destabilizing inductive proximity of the alkyl side chain.
Verdict: Use 3-bromo for difficult Pd-catalyzed couplings with electron-rich boronic acids. Use 4-bromo for cryogenic lithium-halogen exchange or when using bulky phosphine ligands.
Structural & Electronic Analysis
The reactivity difference is governed by the position of the bromine relative to the ethanolamine side chain (
).
Electronic Influence (Hammett Constants)
The rate of Palladium oxidative addition—often the rate-determining step in cross-coupling—correlates with the electron deficiency of the C-Br bond.
Meta (3-Br):
. The bromine exerts a strong inductive effect (-I) without a counteracting resonance effect. The carbon center is more electron-deficient, facilitating faster oxidative addition.[1]
Para (4-Br):
. The bromine's mesomeric donation (+M) partially offsets its inductive withdrawal (-I), making the C-Br bond slightly more electron-rich and slower to react with Pd(0).[1]
Steric Environment
The
-Boc-ethanolamine tail is flexible but bulky.
Meta: The tail at position 1 can fold back toward position 3, creating a "steric fence" that hinders the approach of large catalytic complexes.
Para: The 4-position is distal to the tail, offering an unobstructed approach vector for reagents.
Figure 1: Comparative vectors of reactivity. Red indicates high reactivity/instability; Green indicates stability/accessibility.
Comparative Reactivity Profiles
Scenario A: Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the brominated scaffold.
Feature
3-Bromo Isomer
4-Bromo Isomer
Oxidative Addition
Fast. Favored by electron-withdrawing meta-position.[1]
Moderate. Slower due to resonance donation.
Ligand Sensitivity
High. Bulky ligands (e.g., XPhos, tBu3P) may clash with the side chain.[1]
Moderate. Benzylic proton is sensitive; fast coupling minimizes racemization.
Low. Slower coupling requires longer exposure to base.
Recommended Catalyst
Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos
Pd(PPh₃)₄ or Pd(Amphos)Cl₂
Scenario B: Lithium-Halogen Exchange
Objective: Generation of an aryl-lithium species for nucleophilic attack.
Note: The free hydroxyl group on the side chain requires an extra equivalent of base or prior protection (e.g., TBS).
Dianion Formation: Dissolve substrate in THF under Argon. Cool to -78°C .[2]
Addition: Add
-BuLi dropwise over 20 mins.
Observation: A color change (often yellow/orange) indicates dianion formation.
Exchange: Stir at -78°C for 30 mins.
Quench: Add electrophile dropwise. Stir 30 mins at -78°C, then warm to RT.
Neutralization: Quench with sat. NH₄Cl.
Decision Logic (Visualization)
Figure 2: Strategic decision tree for isomer selection based on downstream chemistry.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link[1]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups.[1] Accounts of Chemical Research, 15(10), 300–305.[1] Link[1]
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
Technical Guide: Reference Standards for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
This guide provides a technical comparison and validation framework for reference standards of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical chiral intermediate in the synthesis of -adrenergic receptor agonist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and validation framework for reference standards of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine , a critical chiral intermediate in the synthesis of
Executive Summary: The Criticality of the Scaffold
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine (Structure 1 ) is a pharmacophore precursor.[1] Its structural integrity—specifically the chiral hydroxyl group and the meta-bromo "handle"—dictates the efficacy of downstream coupling reactions (often Suzuki-Miyaura) and the enantiomeric purity of the final API.[1]
In drug development, the quality of the reference standard used to release this intermediate directly impacts the risk profile of the Drug Substance. This guide compares Certified Reference Materials (CRMs) against Reagent Grade alternatives, demonstrating why "purity" on a label is insufficient for GMP workflows.[1]
The Molecule at a Glance[2][3][4]
Chemical Name: tert-butyl (2-(3-bromophenyl)-2-hydroxyethyl)carbamate[1]
Chiral Center: (R)-configuration is typically bioactive (Beta-agonists).[1]
Reactive Handle: 3-Bromophenyl group for biaryl coupling.[1]
Protecting Group: Acid-labile Boc group (requires buffered LC conditions).[1]
Comparative Analysis: Standard Tiers
Not all "98%" vials are created equal.[1][3] The table below contrasts the technical specifications of a Primary Reference Standard against a typical Commercial Reagent.
Feature
Tier 1: Primary Reference Standard (CRM)
Tier 2: Reagent/Research Grade
Impact on Development
Assay Method
qNMR / Mass Balance (100% - Impurities - Water - Solvents)
Area% Normalization (HPLC only)
Reagent grade overestimates potency by ignoring water/salt content, leading to stoichiometric errors in synthesis.[1]
Chiral Purity
Enantiomeric Excess (ee) Determined (>99.5% ee)
Often Undefined (Assumed racemic or >95%)
Using low-ee standards risks failing downstream API chiral specs.[1]
Identity
2D NMR (HSQC/HMBC) + MS + IR
1H NMR only
Reagent grade may contain regioisomers (iso-Boc) indistinguishable by 1D NMR.[1]
Water/Solvent
KF Titration + GC-Headspace (Quantified)
Not tested
Residual THF/Toluene can act as catalyst poisons in subsequent coupling steps.[1]
Traceability
NIST/USP Traceable
Internal Batch Only
Critical for IND/NDA regulatory filings.
Deep Dive: Validation Protocols
To qualify a reference standard for this intermediate, the following self-validating protocols are required.
Protocol A: Regiochemical Confirmation (The "Iso-Boc" Trap)
A common synthetic impurity is the regioisomer where the Boc group migrates to the oxygen or the carbamate forms on the benzylic position (phenylglycinol derivative).[1]
Objective: Distinguish Ar-CH(OH)-CH2-NHBoc (Target) from Ar-CH(NHBoc)-CH2-OH (Isomer).
Visualization: Reference Standard Qualification Workflow
The following diagram outlines the decision logic for qualifying a new batch of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine.
Figure 1: Decision matrix for qualifying the N-Boc intermediate. Note the critical "Regio-check" and "Chiral Check" gates which are often skipped in lower-grade reagents.[1]
Experimental Data Summary (Simulated)
The following data illustrates the risk of using a "Reagent Grade" standard for quantitative assay calculations.
International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link][1]
Hicks, A., et al. (2007). "GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist."[1][4] Journal of Pharmacology and Experimental Therapeutics. 323(1): 202-209.[1] [Link]
Takasu, T., et al. (2007). "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist." J Pharmacol Exp Ther. [Link]
Navigating the Structural Maze: A Comparative Guide to the Characterization of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of efficacy and safet...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of efficacy and safety. For chiral molecules such as N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, a crucial intermediate in organic synthesis, understanding its stereochemistry is paramount.[1] This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful and more routinely accessible alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (chiral HPLC).
While a public crystal structure for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine is not available as of the writing of this guide, we will first delineate the hypothetical workflow for its structural elucidation via X-ray crystallography. This will serve as our benchmark for a comparative analysis with other techniques for which experimental data on analogous compounds are readily available.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration.[2] The technique relies on the diffraction of X-rays by a crystalline solid. The presence of a heavy atom, such as the bromine in our target molecule, is particularly advantageous for the unambiguous determination of the absolute stereochemistry through anomalous dispersion.[2][3]
Hypothetical Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands patience and precision.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol:
Crystallization: The first and often most challenging step is to grow a high-quality single crystal. This involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Common techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion. A screening of various solvents and conditions is typically necessary.
Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality.
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the fit between the observed and calculated diffraction data.
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Anticipated Data from X-ray Crystallography:
Parameter
Expected Information
Crystal System & Space Group
Defines the symmetry of the crystal lattice.
Unit Cell Dimensions
The dimensions of the repeating unit of the crystal.
Atomic Coordinates
The precise x, y, and z coordinates of each atom.
Bond Lengths & Angles
Accurate measurements of all chemical bonds and angles.
Torsion Angles
Defines the conformation of the molecule.
Absolute Configuration
Unambiguous assignment of (R) or (S) stereocenters.
The Pragmatic Approach: Spectroscopic and Chromatographic Alternatives
While X-ray crystallography provides the ultimate structural detail, its requirement for a suitable single crystal can be a significant bottleneck.[4] In many research and development settings, a combination of other analytical techniques is employed for routine characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[3] For chiral molecules, specialized NMR techniques can be used to determine enantiomeric purity and even infer stereochemistry.
Experimental Protocol for ¹H and ¹³C NMR:
Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
Expected NMR Data for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine:
Nucleus
Expected Chemical Shift Range (ppm)
Key Information
¹H
9.0 - 6.5
Aromatic protons on the bromophenyl ring.
¹H
5.0 - 4.5
Methine proton (CH-OH).
¹H
3.5 - 3.0
Methylene protons (CH₂-NH).
¹H
1.5 - 1.3
tert-Butyl protons of the Boc group.
¹³C
170 - 150
Carbonyl carbon of the Boc group.
¹³C
145 - 120
Aromatic carbons.
¹³C
80 - 70
Carbon of the Boc group and the CH-OH carbon.
¹³C
50 - 40
CH₂-NH carbon.
¹³C
30 - 25
Methyl carbons of the Boc group.
Note: The use of chiral shift reagents or the formation of diastereomeric derivatives can allow for the determination of enantiomeric excess by NMR.
Chiral HPLC is the workhorse technique for separating and quantifying enantiomers.[3] It relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol for Chiral HPLC:
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
Mobile Phase Optimization: Develop a mobile phase (typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) that provides good separation of the enantiomers.
Sample Analysis: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system.
Data Analysis: The output chromatogram will show two peaks if both enantiomers are present. The ratio of the areas of these two peaks can be used to determine the enantiomeric excess (ee).
Expected Data from Chiral HPLC:
Parameter
Information Provided
Retention Times (tR1, tR2)
The time it takes for each enantiomer to elute from the column.
Peak Areas (A1, A2)
Proportional to the amount of each enantiomer.
Enantiomeric Excess (ee)
Calculated as `(
Caption: Comparison of information from different analytical techniques.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The characterization of a chiral molecule like N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine necessitates a thoughtful and often multi-pronged analytical strategy. While single-crystal X-ray crystallography remains the undisputed gold standard for providing a complete and unambiguous three-dimensional structure, its practical limitations highlight the indispensable role of other techniques.
NMR spectroscopy serves as a fundamental tool for confirming the covalent structure and assessing purity, while chiral HPLC offers a rapid and reliable method for determining enantiomeric composition. For researchers and drug development professionals, the choice of analytical technique will depend on the specific question at hand. However, a comprehensive understanding of the molecule's properties often requires the synergistic use of these powerful methods. The hypothetical X-ray crystallographic data provides a benchmark for what is possible, while NMR and chiral HPLC offer the practical means to routinely assess the quality and characteristics of this important synthetic intermediate.
References
A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives - Benchchem.
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine: Proper Disposal & Handling Procedures
Executive Summary N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine (CAS: 1423037-44-8 / Analogous derivatives) is a halogenated, Boc-protected amino alcohol intermediate. Proper disposal is strictly regulated due to its organ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine (CAS: 1423037-44-8 / Analogous derivatives) is a halogenated, Boc-protected amino alcohol intermediate. Proper disposal is strictly regulated due to its organobromide content .
Immediate Action Directive:
DO NOT dispose of down the drain.
DO NOT mix with general non-halogenated organic waste (e.g., pure acetone/ethanol waste streams).[1]
DO NOT autoclave (Boc-group thermal instability).
CLASSIFICATION:Halogenated Organic Waste .
Chemical Hazard & Stability Profile
To ensure safe handling, researchers must understand the chemical moiety driving the disposal requirements.[1]
Moiety
Hazard Characteristic
Impact on Disposal
Aryl Bromide (Ar-Br)
Halogenated Organic. Combustion generates acidic gases (HBr) and potential dioxins if not incinerated at high temperatures (>1100°C).
MANDATORY SEGREGATION: Must be routed to halogen-specific incineration streams. contaminating non-halogenated streams can result in regulatory fines and facility shutdowns.
N-Boc Group (t-Butyloxycarbonyl)
Acid/Thermal Labile. Decomposes to release isobutylene (flammable gas) and CO₂ upon contact with strong acids or high heat.
NO AUTOCLAVING: Never autoclave waste containing this compound. Avoid mixing with acidic waste streams (e.g., Nitric/Sulfuric acid waste) to prevent pressurization/explosion.[1]
Hydroxyl/Amine
Polar/Basic. Potential skin and eye irritant.
PPE: Standard nitrile gloves are generally effective, but double-gloving is recommended during spill cleanup.[1]
Waste Segregation Logic (Decision Tree)
The following logic flow dictates the segregation path. This protocol prevents the contamination of cheaper, non-halogenated waste streams.[1][2]
Figure 1: Decision matrix for waste segregation. Note that even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute necessitates disposal in the Halogenated stream.[1]
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, filter paper, contaminated gloves, silica gel from columns.[1]
Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).
Secondary Containment: Place the first bag inside a second bag (Double-Bagging) or a wide-mouth HDPE jar.
Labeling: Affix a hazardous waste tag.
Chemical Name: Write out the full name. Do not use abbreviations like "Boc-amine."
Constituents: List "Organobromide compound" clearly.
Hazard Checkbox: Mark "Toxic" and "Irritant."
Storage: Store in the Halogenated Solids waste drum.
Caution: Ensure the drum does not contain strong acids (Sulfuric/Nitric) to prevent Boc-decomposition.
Applicability: Filtrates from recrystallization, reaction mixtures.[1]
pH Check: Ensure the solution is Neutral (pH 6-8).
Why? If the solution is acidic (e.g., from an acid workup), neutralize it with Sodium Bicarbonate before bottling.[1] Acidic waste can degrade the Boc group, generating gas and pressurizing the waste container.[1]
Solvent Compatibility:
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Solvent" carboy.
If dissolved in Ethyl Acetate , Methanol , or Hexanes : Although these solvents are non-halogenated, the solute contains bromine.[1] Therefore, you must dispose of this mixture in the Halogenated Solvent carboy.
Container: Use approved HDPE or Glass solvent waste carboys (e.g., Justrite Safety Cans).[1]
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
Spill Contingency Plan
In the event of a benchtop spill, follow this self-validating cleanup workflow.
Figure 2: Spill response workflow. Note that all cleanup materials (paper towels, gloves) become halogenated hazardous waste.[1]
Specific Cleanup Steps:
Isolate: Alert nearby personnel.
Solids: Gently sweep up powder using a brush and dustpan to minimize dust generation. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.
Liquids: Absorb with vermiculite or polypropylene pads.
Surface Wash: Wipe the area with a soap and water solution.[3] Do not use bleach, as it may react with amine residues.[1]
References & Regulatory Grounding[4][5][6]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. (Source for Halogenated Waste Segregation standards). Link
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines "Characteristic Waste" and F-listed halogenated solvent codes F001/F002). Link
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link
PubChem. Compound Summary: tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate (Analogous Structure). (Source for chemical structure verification). Link
A Senior Application Scientist's Guide to Handling N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
As researchers and drug development professionals, our primary responsibility extends beyond achieving novel syntheses; it encompasses an unwavering commitment to safety and operational excellence. The compound N-Boc-2-(...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our primary responsibility extends beyond achieving novel syntheses; it encompasses an unwavering commitment to safety and operational excellence. The compound N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, while a valuable intermediate, possesses a chemical structure that demands rigorous and informed handling protocols. This guide provides a holistic framework for its safe management, from initial risk assessment to final disposal, grounded in the principles of chemical causality and procedural validation.
The structure of this molecule—featuring a Boc-protected amine, a brominated aromatic ring, and a secondary alcohol—informs our entire safety strategy. The bromophenyl group classifies it as a halogenated organic compound, dictating specific disposal pathways. The hydroxyethanamine backbone and aromatic system present potential routes for skin absorption and respiratory irritation. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral conditions but can be labile in strong acids, a factor to consider in experimental design and waste segregation.
Hazard Assessment: The Foundation of Safety
A thorough understanding of the potential hazards is the critical first step in developing a safe handling plan. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its toxicological profile from structurally analogous compounds. Compounds like 2-(3-Bromophenyl)ethanol and various functionalized amino alcohols consistently highlight several key risks.
Inferred Hazard Profile:
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]
Skin Corrosion/Irritation: Causes skin irritation and potentially severe eye irritation or damage.[1][3][4][5]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]
Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1]
These hazards necessitate the use of engineering controls as the primary barrier, supplemented by a robust Personal Protective Equipment (PPE) protocol.
The PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a matter of simple compliance but a risk-based decision process. The following table summarizes the required PPE for various laboratory operations involving N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine.
Task
Engineering Control
Hand Protection
Eye/Face Protection
Body & Respiratory Protection
Weighing/Transfer (Solid)
Chemical Fume Hood
Double Nitrile Gloves
Safety Goggles
Buttoned Lab Coat
Reaction Setup (in solution)
Chemical Fume Hood
Double Nitrile Gloves
Safety Goggles & Face Shield
Buttoned Lab Coat, Chemical-Resistant Apron
Work-up/Extraction
Chemical Fume Hood
Double Nitrile Gloves
Safety Goggles & Face Shield
Buttoned Lab Coat, Chemical-Resistant Apron
Small Spill Cleanup (<1g)
Chemical Fume Hood
Double Nitrile Gloves
Safety Goggles & Face Shield
Buttoned Lab Coat
Waste Disposal (Pouring)
Chemical Fume Hood
Double Nitrile Gloves
Safety Goggles & Face Shield
Buttoned Lab Coat, Chemical-Resistant Apron
Primary Engineering Control: The Chemical Fume Hood
Causality: The potential for respiratory irritation and the unknown inhalation toxicity mandate that all manipulations of this compound, both solid and in solution, occur within a certified chemical fume hood. This control captures dust and vapors at the source, providing the most effective protection.[2][3][6]
Protocol:
Verify the fume hood has a current certification sticker.
Ensure the sash is positioned as low as possible while allowing for comfortable manipulation.
Conduct all work at least 6 inches inside the hood to ensure proper airflow and containment.
Hand and Arm Protection
Causality: The inferred dermal toxicity and skin irritation potential make robust hand protection essential.[4] Double-gloving is a field-proven best practice that provides a critical safety buffer. If the outer glove is contaminated or torn, the inner glove continues to provide protection while the outer is replaced.
Protocol:
Glove Selection: Use powder-free nitrile gloves as a minimum. Always inspect gloves for any signs of degradation or puncture before use.[4]
Double-Gloving: Wear two pairs of nitrile gloves. This is especially critical during reaction work-ups and waste disposal.
Technique: When removing gloves, use a proper technique that avoids skin contact with the outer surface of the glove.[2] Wash hands thoroughly with soap and water after any operation.[2][3]
Eye and Face Protection
Causality: The risk of severe eye irritation or damage from splashes of solutions or accidental projection of solid particles requires stringent eye protection.[7][8]
Protocol:
Minimum Protection: ANSI Z87.1-compliant safety goggles that provide a full seal around the eyes are mandatory at all times.
Splash Hazard: When handling solutions, particularly during transfers, extractions, or waste disposal, supplement safety goggles with a full-face shield.[7] This protects the entire face from splashes.
Body and Respiratory Protection
Causality: A buttoned lab coat protects against incidental contact and minor spills.[7][8] For larger volumes or tasks with a higher splash potential, a chemical-resistant apron provides an additional barrier. Respiratory protection is a secondary measure, necessary only when primary engineering controls fail or are unavailable.
Protocol:
Body Protection: Always wear a flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists. For operations involving more than 50 mL of solution, wear a chemically resistant apron over the lab coat.
Respiratory Protection: An N95 respirator is not sufficient for chemical vapors. If fume hood use is not possible (e.g., a large spill outside of containment), evacuate the area.[9] Emergency responders will use air-purifying respirators with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[10]
Operational Plan: From Bench to Waste
This workflow outlines the critical safety checkpoints at each stage of handling N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine.
Caption: Workflow for handling N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine.
Spill and Emergency Procedures
Immediate Actions for Any Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Cleanup Protocol:
Small Spill (<1 g, contained in fume hood):
Ensure all appropriate PPE is worn, including a face shield.
Carefully sweep the solid material and absorbent pads into a container.
Seal the container, label it as "Hazardous Waste: Spill Debris" with the chemical name, and dispose of it according to the waste plan.
Large Spill (or any spill outside of a fume hood):
Evacuate the immediate area.
Alert colleagues and call your institution's emergency response team.[9]
Close the laboratory doors to contain vapors.
Waste Disposal Plan: A Critical Final Step
Improper chemical waste disposal poses significant safety and environmental risks. As a brominated organic compound, N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine and any solutions containing it are classified as halogenated organic waste .[11]
Disposal Protocol:
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[6][9][12] Dedicated waste containers must be used.
Container Requirements:
Use a designated "Halogenated Organic Waste" container, which must be in good condition with a tightly sealing cap.[6][9]
The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including solvents and their approximate percentages.[9][12] Do not use abbreviations.
Storage:
Keep the waste container closed at all times except when actively adding waste.[6][9]
Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment to catch any potential leaks.[6]
Prohibited Mixtures: Do not add strong acids, bases, or oxidizing agents to the halogenated waste container to avoid potentially violent reactions.[11][12]
By adhering to these detailed protocols, researchers can confidently and safely handle N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, ensuring both personal safety and the integrity of their work environment.